molecular formula C13H14N4O B1296379 N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide CAS No. 51883-88-6

N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide

Katalognummer: B1296379
CAS-Nummer: 51883-88-6
Molekulargewicht: 242.28 g/mol
InChI-Schlüssel: KDTSAMCTLHBETH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide is a specialized organic compound that features a unique pyrazole-imine-benzamide scaffold . This molecular architecture confers significant structural versatility, making it a valuable intermediate in synthetic chemistry for the development of novel pharmaceuticals and agrochemicals . Its well-defined functional groups and crystalline nature enable precise modifications, facilitating its application in advanced heterocyclic synthesis and the design of coordination complexes with tailored reactivity . The 3,5-dimethylpyrazole moiety within the structure is a known pharmacophore in medicinal chemistry, and analogous pyrazole-based compounds have demonstrated potent biological activity in scientific research, including promising antiproliferative effects in cancer cell lines . As such, this compound serves as a crucial building block for researchers constructing tailored molecular frameworks to explore new therapeutic agents and modulate biological pathways. This product is intended for research purposes in a controlled laboratory environment only.

Eigenschaften

IUPAC Name

N-(3,5-dimethylpyrazole-1-carboximidoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-9-8-10(2)17(16-9)13(14)15-12(18)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTSAMCTLHBETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=N)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Cyclization Reactions

The compound’s amino and carbonyl groups enable cyclization with bifunctional reagents to form fused heterocycles.

Formation of Pyrazolo[1,5-a]Pyrimidines

Reaction with α,β-unsaturated nitriles (e.g., arylmethylene malononitriles) under basic conditions (piperidine/ethanol) yields pyrazolo[1,5-a]pyrimidine derivatives via Michael addition and subsequent cyclization (Scheme 1) .

Example Reaction Conditions

ReagentCatalystSolventProduct (Yield)
Benzylidene malononitrilePiperidineEthanolN-(5-Amino-7-phenylpyrazolo[1,5-a]pyrimidin-2-yl)benzamide (55%)

Key Data

  • 1H NMR (DMSO-d6): δ 7.38–8.37 (m, aromatic H), 8.71 (s, NH2) .
  • Mechanism: Nucleophilic attack by the exocyclic amino group on the β-position of the nitrile, followed by cyclization and dehydration .

Acylation and Carbamoylation

The amino group undergoes regioselective acylation or carbamoylation under mild conditions.

Diazonium Salt Coupling

The primary amino group reacts with nitrous acid to form diazonium salts, enabling coupling with electron-rich aromatics or active methylene compounds.

Condensation with Carbonyl Compounds

Reactivity with diketones or aldehydes leads to annulated products.

Reaction with Cyclohexanone

Condensation with cyclohexanone in acetic acid yields cycloalka-fused pyrazolo[1,5-a]pyrimidines .

Conditions

  • Reagent: [(E)-(2-oxocyclohexylidene)methoxy] sodium.
  • Product: N-(Cyclohexa[e]pyrazolo[1,5-a]pyrimidin-2-yl)benzamide (70% yield) .

Key Spectral Data

  • 1H NMR (CDCl₃): δ 8.80 ppm (pyrimidine-H) .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the compound undergoes protonation at the pyrazole nitrogen, directing reactivity toward electrophilic reagents .

Reaction with (Hydroxymethylene)Cycloalkanones

In acetic acid/piperidine, the amino group attacks the formyl carbon of (hydroxymethylene)cycloalkanones, forming tricyclic adducts .

Product Example

  • N-(Cyclopenta[e]pyrazolo[1,5-a]pyrimidin-2-yl)benzamide (68% yield) .

Biological Activity and SAR Insights

While not a reaction, structure-activity relationship (SAR) studies highlight the impact of substituents on bioactivity :

  • Anticancer Activity: N-(1-Benzyl-3,5-dimethylpyrazol-4-yl)benzamide analogs inhibit mTORC1 and disrupt autophagic flux (IC₅₀ = 0.2–0.5 μM) .
  • Metabolic Stability: Methyl groups at pyrazole positions 3 and 5 enhance metabolic stability (t₁/₂ > 120 min in human liver microsomes) .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Research

Building Block for Complex Compounds
N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its structural components allow for the modification and creation of derivatives with enhanced properties suitable for various applications in organic chemistry.

Chemical Reactions
The compound can undergo several types of chemical reactions, including:

  • Oxidation : Using agents like hydrogen peroxide.
  • Reduction : Achieved with lithium aluminum hydride.
  • Substitution : The benzamide moiety can participate in nucleophilic substitution reactions.

Biological Applications

Enzyme Inhibition Studies
Due to its structural similarity to biologically active molecules, this compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that derivatives of pyrazoles exhibit significant anticancer properties, indicating that this compound may also possess similar bioactivity .

Anti-inflammatory and Analgesic Properties
Research into the medicinal properties of this compound has highlighted its potential anti-inflammatory and analgesic effects. Such properties make it a candidate for further development in therapeutic applications aimed at treating inflammatory diseases .

Medical Chemistry

Drug Development Potential
this compound has been explored within the context of drug design due to its promising biological activities. For instance, modifications to the pyrazole structure have led to compounds that demonstrate efficacy against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-negative strains . This positions the compound as a potential lead in the development of new antibiotics.

Industrial Applications

Material Science Innovations
In industry, this compound is being utilized in the development of new materials with specific electronic properties. Its unique chemical structure allows for potential applications in electronic devices and sensors.

Wirkmechanismus

The mechanism of action of N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is facilitated by the imino and benzamide groups, which can form hydrogen bonds and other interactions with the target molecules .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)
  • Structure : Contains a sulfamoyl group and a 1,3,4-oxadiazole ring linked to benzamide.
  • Synthesis : Purchased from Life Chemicals (F2368-0617) and solubilized in DMSO/Pluronic F-127 .
  • Key Difference : Unlike the target compound, LMM5 lacks a pyrazole ring but includes sulfamoyl and oxadiazole groups, which enhance solubility and bioactivity.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure : A simple benzamide derivative with a 3,4-dimethoxyphenethylamine substituent.
  • Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
  • Physicochemical Data : Melting point = 90°C; characterized by $ ^1H $- and $ ^{13}C $-NMR .
N-(Phenylcarbamoyl) Benzamide
  • Structure : Incorporates a phenylcarbamoyl group instead of a pyrazole-based substituent.
  • ADMET Profile : Predicted via pkCSM to have moderate intestinal absorption and low blood-brain barrier permeability .
  • Key Difference : The carbamoyl group may enhance metabolic stability but reduce lipophilicity compared to pyrazole-containing analogs.
N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide
  • Structure : Contains pyrazole and triazole rings, with a nitro group and mercapto substituent.
  • Molecular Weight : 449.493 g/mol .
  • Key Difference : The addition of a triazole ring and nitro group increases molecular weight and may influence redox activity or binding affinity compared to the target compound .
Solubility and Stability
  • Pyrazole-containing compounds (e.g., the target and compound) typically exhibit moderate solubility in polar aprotic solvents like DMSO due to their aromaticity .
  • Oxadiazole derivatives (e.g., LMM5) show enhanced solubility when paired with sulfamoyl groups .

Data Table: Comparative Overview

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
Target Compound Not provided Estimated ~300–350 3,5-Dimethylpyrazole, aminomethylidene Hypothesized enzyme inhibition
LMM5 C27H27N3O4S 489.59 1,3,4-Oxadiazole, sulfamoyl Antifungal activity
Rip-B C17H19NO3 285.34 3,4-Dimethoxyphenethyl High-yield synthesis (80%)
N-(Phenylcarbamoyl) Benzamide C14H12N2O2 240.26 Phenylcarbamoyl Moderate ADMET profile
Compound C21H19N7O3S 449.49 Pyrazole, triazole, nitro Potential redox activity

Biologische Aktivität

N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article synthesizes recent findings related to its biological activity, providing an overview of its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrazole moiety linked to a benzamide structure, which is known to enhance biological activity. The general structure can be represented as follows:

N amino 3 5 dimethylpyrazol 1 yl methylidene benzamide\text{N amino 3 5 dimethylpyrazol 1 yl methylidene benzamide}

This structure allows for various interactions with biological targets, particularly in cancer cell lines.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related pyrazole derivatives have shown:

  • Inhibition of mTORC1 : These compounds disrupt mTORC1 activity, leading to increased autophagy and decreased cell proliferation in cancer cells such as MIA PaCa-2 .
  • Cell Apoptosis : Certain analogs have been reported to induce apoptosis in cancer cells with IC50 values around 49.85 μM .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

Modification Effect on Activity
Presence of pyrazole moietyEnhances anticancer activity
Substituents on the benzamideAlters binding affinity and selectivity for targets
Variations in linker lengthAffects metabolic stability and bioavailability

Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of pyrazole derivatives, researchers synthesized several compounds including this compound. The results indicated that this compound significantly inhibited growth in various cancer cell lines, demonstrating its potential as an effective anticancer agent .

Study 2: Autophagy Modulation

Another investigation focused on the autophagic effects of this compound. The compound was found to increase autophagic flux while disrupting normal cellular processes associated with mTORC1 reactivation. This disruption led to the accumulation of LC3-II protein levels, indicating enhanced autophagy under starvation conditions .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound typically involves condensation reactions between a benzamide derivative and a functionalized pyrazole. Key steps include:

  • Reagent Selection : Use N-(bromomethyl)phthalimide and 3,5-dimethylpyrazole in chloroform under reflux, as demonstrated in analogous syntheses of pyrazole-containing benzamides .
  • Purification : Employ recrystallization from chloroform/methanol mixtures to isolate the product. Monitor reaction progress via TLC (e.g., silica gel, ethyl acetate/hexane eluent) .
  • Yield Optimization : Adjust stoichiometry (1:1 molar ratio of reactants) and extend reaction time (12–24 hours) to maximize yield.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Answer:

  • Spectroscopy :
    • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm substituent connectivity (e.g., pyrazole methyl groups at δ ~2.3 ppm, benzamide carbonyl at δ ~167 ppm) .
    • FT-IR : Identify characteristic bands (e.g., C=O stretch at ~1700 cm1^{-1}, N-H bend at ~1600 cm1^{-1}) .
  • Crystallography :
    • Single-crystal X-ray diffraction : Determine unit cell parameters (e.g., monoclinic P21_1/c space group, a=12.285A˚,β=127.566a = 12.285 \, \text{Å}, \beta = 127.566^\circ) using a Bruker SMART CCD diffractometer . Refinement via SHELXL97 ensures accurate bond lengths/angles .

Advanced: How can researchers resolve discrepancies between computational models and experimental crystallographic data?

Answer:

  • Refinement Strategies : Use SHELXL’s least-squares refinement to adjust thermal parameters and occupancy factors. Discrepancies in bond lengths (e.g., C-N vs. C-O) may arise from dynamic disorder; apply restraints or constraints during refinement .
  • Validation Tools : Cross-check with PLATON or Mercury to validate hydrogen-bonding networks and detect missed symmetry .
  • Data Quality : Ensure high-resolution data (θmax>25\theta_{\text{max}} > 25^\circ) and redundancy (Rint<0.05R_{\text{int}} < 0.05) to minimize systematic errors .

Advanced: What experimental approaches are recommended to study this compound’s coordination chemistry with transition metals?

Answer:

  • Ligand Design : The pyrazole moiety acts as a bidentate ligand. Synthesize metal complexes (e.g., CuII^{II}) by reacting the compound with metal salts (e.g., CuCl2_2) in ethanol/water under nitrogen .
  • Characterization :
    • Magnetic Susceptibility : Measure paramagnetic behavior for CuII^{II} complexes.
    • X-ray Absorption Spectroscopy (XAS) : Analyze metal-ligand bond distances and oxidation states .
  • Stability Analysis : Conduct cyclic voltammetry to assess redox stability of the metal complex in DMSO .

Advanced: How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Answer:

  • DFT Calculations : Use Gaussian 16 to optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites (e.g., electrophilic attack at the benzamide carbonyl) .
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using the CPCM model to predict kinetic barriers .
  • Validation : Compare computed 1H^1 \text{H}-NMR shifts (via GIAO method) with experimental data to confirm accuracy .

Advanced: What strategies mitigate degradation of this compound under varying pH and temperature conditions?

Answer:

  • Stability Studies :
    • pH Stability : Conduct accelerated degradation tests (25–60°C) in buffers (pH 1–12). Monitor via HPLC; degradation is minimized at pH 6–8 .
    • Thermal Analysis : Use TGA/DSC to identify decomposition temperatures (>200°C typical for benzamides) .
  • Formulation : Lyophilize the compound for long-term storage (-20°C under argon) .

Advanced: How can researchers analyze non-covalent interactions (e.g., hydrogen bonding, π-stacking) in its crystal lattice?

Answer:

  • X-ray Data : Extract interaction metrics (e.g., C-H⋯O, dH⋯O=2.45A˚d_{\text{H⋯O}} = 2.45 \, \text{Å}) using Mercury. Identify π-π stacking distances (<3.5 Å) between benzamide rings .
  • Hirshfeld Surface Analysis : Visualize interaction contributions (e.g., H⋯H, H⋯O contacts) via CrystalExplorer .
  • Energy Frameworks : Calculate lattice energy (e.g., Coulombic vs. dispersion terms) to quantify packing stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.